Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate is a synthetic organic compound with a molecular formula of C15H15F3N2O2S. This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and Carboxylation: The amino group and carboxylate ester can be introduced through nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the isothiazole ring or the trifluoromethyl group, resulting in the formation of various reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl ring and the isothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include nitroso derivatives, reduced isothiazole compounds, and various substituted phenyl derivatives.
Scientific Research Applications
Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of an isothiazole ring.
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate: Contains a carbamate group instead of an isothiazole ring.
Uniqueness
Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
93923-94-5 |
---|---|
Molecular Formula |
C15H15F3N2O2S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
butyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2S/c1-2-3-7-22-14(21)13-11(19)12(20-23-13)9-5-4-6-10(8-9)15(16,17)18/h4-6,8H,2-3,7,19H2,1H3 |
InChI Key |
RZQNJAZKCZDNHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.